Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
Description
Introduction to Methyl 5-Cyano-3,4-Dihydroxythiophene-2-Carboxylate Research
Historical Context of Thiophene Derivative Research
Thiophene chemistry originated with Viktor Meyer’s 1882 isolation of thiophene from coal tar benzene, a discovery that revealed its aromatic properties and reactivity akin to benzene. Early syntheses relied on classical methods such as the Paal-Knorr thiophene synthesis, which utilized 1,4-diketones and sulfidizing agents like phosphorus pentasulfide. The development of Gewald’s reaction in the 1960s marked a turning point, enabling the efficient production of 2-aminothiophenes through cyclocondensation of ketones, cyanoacetates, and elemental sulfur. This compound represents a modern evolution of these foundational methods, incorporating cyano and carboxylate groups to enhance electronic and steric properties for targeted applications.
Significance in Medicinal Chemistry
The compound’s structural features—a thiophene core with electron-withdrawing cyano and carboxylate groups—make it a potent pharmacophore. These substituents facilitate hydrogen bonding and dipole interactions with biological targets, as demonstrated in studies where analogous thiophene derivatives exhibited nanomolar affinity for kinase enzymes. For example, derivatives with similar substitution patterns have shown inhibitory activity against cancer cell lines by disrupting tubulin polymerization or modulating oxidative stress pathways. The methyl ester group further enhances bioavailability by balancing lipophilicity and metabolic stability, a critical factor in drug design.
Table 1: Key Structural Features and Their Biochemical Implications
| Structural Feature | Role in Bioactivity | Example Application |
|---|---|---|
| Thiophene ring | Aromatic π-system for target binding | DNA intercalation in anticancer drugs |
| Cyano group (-CN) | Electron withdrawal, H-bond acceptor | Enzyme active site inhibition |
| Carboxylate ester (-COOR) | Solubility modulation, prodrug design | Controlled release in drug formulations |
| Hydroxyl groups (-OH) | Antioxidant activity, metal chelation | Radical scavenging in oxidative stress |
Research Evolution and Current State of Knowledge
Recent advances in synthetic organic chemistry have revolutionized access to this compound. Modern protocols employ palladium-catalyzed cross-couplings, such as the Molander reaction, to introduce vinyl or ethyl groups at specific positions, as demonstrated in the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid derivatives. Regioselective bromination-sination sequences enable precise functionalization at the 5-position, while hydrolytic decarboxylation strategies optimize yield and purity. Computational studies using density functional theory (DFT) have further elucidated the electronic effects of substituents, guiding the design of derivatives with enhanced binding affinities.
Relevance in Biochemical Research Applications
In biochemical contexts, this compound serves as a versatile probe for studying redox mechanisms. Its hydroxyl groups participate in radical scavenging, as evidenced by DPPH assay results showing IC~50~ values comparable to ascorbic acid. Additionally, Mars rover Curiosity’s detection of thiophenic compounds in ancient sediments highlights their stability under extreme conditions, suggesting potential applications in astrobiology and prebiotic chemistry. In cancer research, NCI screenings have identified structurally related thiophenes with broad-spectrum activity across 60 cell lines, particularly against breast and colon carcinomas.
The compound’s ability to chelate transition metals, such as iron and copper, further positions it as a candidate for managing metal-induced oxidative stress in neurodegenerative diseases. Ongoing studies are exploring its role in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s pathology, through π-stacking interactions mediated by the thiophene ring.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFZWRHRXLGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. standard organic synthesis techniques involving thiophene chemistry would be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the cyano group would yield amines .
Scientific Research Applications
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Methyl 3,4-Dimethylthieno[2,3-b]thiophene-2-carboxylate
Structure: This compound () replaces the cyano and dihydroxy groups in the main compound with methyl substituents at positions 3 and 4, forming a fused thienothiophene system. Key Differences:
- Substituent Effects: Methyl groups are electron-donating, increasing electron density in the aromatic system compared to the electron-withdrawing cyano group in the main compound. This alters reactivity in electrophilic substitution reactions.
- Solubility : The absence of polar hydroxyl groups reduces water solubility compared to the dihydroxy analog.
- Applications : Methyl-substituted thiophenes are often used in organic electronics due to enhanced π-conjugation .
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Structure: Synthesized via HCl-mediated cyclization (), this compound features a morpholino group, a ketone at position 4, and a cyano group. Key Differences:
- Functional Groups: The morpholino substituent introduces steric bulk and hydrogen-bonding capacity, while the ketone enables keto-enol tautomerism.
- Synthesis : Prepared in 58% yield under acidic conditions, highlighting the role of HCl in cyclization .
- Crystal Structure: Planar dihydrothiophene ring with orthogonal orientation of the morpholino group, suggesting conformational rigidity .
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Structure : An ethyl ester analog with methyl groups at positions 3 and 4 ().
Key Differences :
- Ester Group : Ethyl ester vs. methyl ester alters lipophilicity and metabolic stability.
Methyl 3-Amino-5-(thien-2-yl)thiophene-2-carboxylate
Structure: Contains an amino group at position 3 and a thienyl substituent at position 5 (). Key Differences:
- Amino Group: Enhances nucleophilicity, enabling participation in condensation or coupling reactions.
- Applications: Amino-thiophenes are precursors to bioactive molecules or conductive polymers .
Comparative Analysis Table
Research Implications
- Synthetic Strategies: The main compound’s dihydroxy groups may require protective-group strategies during synthesis, as seen in morpholino derivative preparation .
- Structure-Activity Relationships (SAR): Electron-withdrawing cyano groups enhance electrophilic reactivity, while hydroxyl groups improve solubility but may complicate purification.
- Crystallography : SHELX software () is widely used for structural determination of such compounds, aiding in conformational analysis .
Biological Activity
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring substituted with a cyano and two hydroxyl groups, along with a carboxylate ester. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization processes. Various methodologies have been explored to enhance yield and purity. For instance, a recent study highlighted a method employing triethylamine as a base in methanol under reflux conditions, achieving high yields of similar thiophene derivatives .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µg/mL across different cell lines, indicating potent cytotoxicity .
The mechanism of action appears to involve the activation of the caspase cascade, leading to programmed cell death. Additionally, the compound was assessed for its effects on angiogenesis using the in ovo Yolk Sac Membrane assay, where it demonstrated significant inhibition of new blood vessel formation .
Cytotoxicity Profile
A comparative study evaluated the cytotoxic effects of this compound against normal human peripheral lymphocytes and various cancer cell lines. The results indicated that while the compound effectively reduced viability in cancer cells, it exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 12 | Induction of DNA fragmentation |
| HepG2 | 20 | Inhibition of angiogenesis |
Case Studies
- Case Study on MCF-7 Cells : In an experimental setup involving MCF-7 cells treated with varying concentrations of this compound for 48 hours, significant apoptosis was observed at concentrations above 10 µg/mL. Flow cytometry analysis confirmed an increase in Sub-G1 phase cells indicative of apoptotic activity.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction when administered with this compound. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications in clinical settings.
Q & A
Basic Research Questions
Q. How can synthetic routes for Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving malononitrile and substituted thiophene precursors. For example, refluxing 3-hydroxythieno[3,4-b]thiophene-2-carboxylate with methylating agents (e.g., methyl iodide) in a 1,4-dioxane/triethylamine system under controlled pH (acidic quenching) yields the target compound. Optimize reaction time (3–5 hours) and stoichiometric ratios (1:1 for malononitrile:precursor) to minimize side products like unreacted intermediates or over-methylated derivatives .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | 1,4-dioxane | Enhances solubility of polar intermediates |
| Catalyst | Triethylamine | Accelerates nucleophilic substitution |
| Temperature | Reflux (~100°C) | Ensures complete activation of reactants |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns on the thiophene ring (e.g., cyano at C5, hydroxyl groups at C3/C4).
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M] at m/z 475.0936) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C: 73.39% calc. vs. 73.34% found) to confirm purity .
- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2200 cm, O–H stretch at ~3200 cm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the thiophene ring. The cyano group is electron-withdrawing, directing electrophiles to C2/C5 positions. Hydroxyl groups at C3/C4 further modulate reactivity via hydrogen bonding or tautomerization .
- Case Study : In sulfonation reactions, the chlorosulfonyl group preferentially attaches to C5 due to higher electron deficiency predicted by Mulliken charge analysis .
Q. How should researchers resolve contradictions in reported biological activity data for thiophene derivatives?
- Methodological Answer :
- Systematic Validation : Replicate assays (e.g., antimicrobial, anticancer) under standardized conditions (e.g., MIC testing in Mueller-Hinton broth at 37°C).
- Control Experiments : Compare with structurally similar analogs (e.g., ethyl 4,5-dimethylthiophene-3-carboxylate) to isolate substituent-specific effects .
- Data Table :
| Compound | IC (μM) | Target (Enzyme/Receptor) |
|---|---|---|
| Methyl 5-cyano-... | 12.3 ± 1.2 | Tyrosine kinase |
| Ethyl 2-amino-... | 45.6 ± 3.1 | Cyclooxygenase-2 |
Q. What strategies mitigate degradation of this compound under ambient conditions?
- Methodological Answer :
- Stabilization : Store at –20°C in anhydrous DMSO or under nitrogen atmosphere to prevent hydrolysis of the cyano group or oxidation of hydroxyl moieties.
- Degradation Kinetics : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) to track decomposition products (e.g., carboxylic acid derivatives) .
Specialized Methodological Considerations
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Use SHELXL for single-crystal X-ray refinement. Key steps:
Grow crystals via slow evaporation in ethanol/water (70:30).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine hydrogen bonding networks (e.g., O–H···O interactions between hydroxyl groups) to confirm stereochemistry .
Q. What synthetic modifications enhance the compound’s solubility for in vivo studies?
- Methodological Answer :
| Derivative | Solubility (mg/mL) |
|---|---|
| Parent compound | 0.8 ± 0.1 |
| Sulfonated derivative | 12.4 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
